REACTION_CXSMILES
|
O.[OH-].[Li+].[C:4]1([N:14]2[CH:18]=[C:17]([CH3:19])[C:16]([C:20]([O:22]C)=[O:21])=[CH:15]2)[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][N:5]=1>O1CCCC1.O>[C:20]([C:16]1[C:17]([CH3:19])=[CH:18][N:14]([C:4]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH:7]=[CH:6][N:5]=2)[CH:15]=1)([OH:22])=[O:21] |f:0.1.2|
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
C1(=NC=CC2=CC=CC=C12)N1C=C(C(=C1)C)C(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 25 hours
|
Duration
|
25 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa)
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
CUSTOM
|
Details
|
triturated with 15 mL of 1N hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
After filtering off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying the solid residue at ambient pressure at a temperature in the region of 50° C., 1.1 g of 3-carboxy-1-(isoquinol-1-yl)-4-methyl-1H-pyrrole
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CN(C=C1C)C1=NC=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |